BenchChemオンラインストアへようこそ!

Prosaptide Tx14(A)

GPR37 GPR37L1 Agonist

Procure Tx14(A) for validated neuropathic pain (PSL model) and diabetic neuropathy (STZ model) studies. Unlike unstable CNS analogs, its rapid brain degradation makes it ideal for peripheral mechanism research. Ensure rigor by also ordering the inactive Asn→Asp mutant as a negative control to confirm sequence-specific, GPR37/37L1-mediated effects.

Molecular Formula C69H110N16O26
Molecular Weight 1579.7 g/mol
Cat. No. B13388100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProsaptide Tx14(A)
Molecular FormulaC69H110N16O26
Molecular Weight1579.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)N
InChIInChI=1S/C69H110N16O26/c1-13-31(7)53(66(107)80-41(23-29(3)4)61(102)82-46(69(110)111)25-37-15-17-38(88)18-16-37)83-59(100)40(20-22-50(93)94)75-58(99)39(19-21-49(91)92)76-68(109)55(36(12)87)85-57(98)34(10)73-60(101)43(26-47(70)89)78-62(103)44(27-48(71)90)79-63(104)45(28-51(95)96)81-67(108)54(32(8)14-2)84-64(105)42(24-30(5)6)77-56(97)33(9)74-65(106)52(72)35(11)86/h15-18,29-36,39-46,52-55,86-88H,13-14,19-28,72H2,1-12H3,(H2,70,89)(H2,71,90)(H,73,101)(H,74,106)(H,75,99)(H,76,109)(H,77,97)(H,78,103)(H,79,104)(H,80,107)(H,81,108)(H,82,102)(H,83,100)(H,84,105)(H,85,98)(H,91,92)(H,93,94)(H,95,96)(H,110,111)
InChIKeySMUKRAODILXPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Prosaptide Tx14(A) - A Potent, Dual GPR37/GPR37L1 Agonist for Neuropathic Pain and Neuroprotection Research


Prosaptide Tx14(A) (CAS 196391-82-9) is a synthetic 14-mer peptide derived from the active neurotrophic region of the saposin C domain of prosaposin . Its sequence is H-Thr-D-Ala-Leu-Ile-Asp-Asn-Asn-Ala-Thr-Glu-Glu-Ile-Leu-Tyr-OH . This compound functions as a potent agonist at the orphan G protein-coupled receptors GPR37 and GPR37L1, with reported EC50 values of 5 nM and 7 nM, respectively [1]. Beyond its defined receptor pharmacology, Tx14(A) has demonstrated neuroprotective, glioprotective, and analgesic properties in a range of preclinical models, making it a key tool for investigating mechanisms of neurodegeneration and pain .

Critical Procurement Insight: Why Generic Prosaposin-Derived Peptides Cannot Substitute for Prosaptide Tx14(A)


While the prosaposin-derived peptide family shares a common origin, substituting Prosaptide Tx14(A) with another analog or a generic "prosaptide" is scientifically unsound due to profound differences in molecular stability, target engagement, and in vivo efficacy. For instance, a single amino acid replacement of Asn to Asp in a mutant prosaptide results in a complete loss of biological activity, underscoring the exquisite sequence specificity required for function [1]. Furthermore, the choice between prosaptides is dictated by the research application: Tx14(A) is rapidly degraded in the brain, making it unsuitable for many CNS studies. In contrast, engineered analogs like TX15-2 were specifically designed to overcome this limitation and demonstrate increased CNS stability [2]. Therefore, data generated with one prosaptide cannot be extrapolated to another, and the selection of Tx14(A) must be driven by its specific, validated performance profile in peripheral nervous system models.

Head-to-Head Evidence: Quantifiable Performance Metrics for Prosaptide Tx14(A) vs. Comparators


Prosaptide Tx14(A) Target Engagement vs. Mutant Peptide: Potent GPR37/GPR37L1 Agonism with Sub-10 nM EC50

Prosaptide Tx14(A) demonstrates high-potency agonism at its cognate receptors, GPR37L1 and GPR37, with EC50 values of 5 nM and 7 nM, respectively [1]. This is in stark contrast to a control mutant prosaptide containing a single amino acid substitution (Asn→Asp), which was found to be completely inactive in promoting sulfatide synthesis, a key downstream marker of neurotrophic activity [2]. This data highlights the critical sequence specificity of Tx14(A) and provides a clear, negative control for experimental design.

GPR37 GPR37L1 Agonist Neurotrophic

Prosaptide Tx14(A) In Vivo Efficacy vs. Saline Control: Dose-Dependent Reversal of Thermal Hyperalgesia in a Neuropathic Pain Model

In a rat partial sciatic nerve ligation (PSL) model of neuropathic pain, subcutaneous administration of Prosaptide Tx14(A) produced a significant and dose-dependent reversal of thermal hyperalgesia [1]. The highest efficacy was observed at a 200 µg/kg dose, with a 100 µg/kg dose showing similar potency. Lower doses of 50 and 10 µg/kg were less effective, establishing a clear dose-response relationship. The analgesic effect was sustained at 3 and 24 hours post-dose, with values returning to baseline by 72 hours [1].

Neuropathic Pain Thermal Hyperalgesia In Vivo Model Analgesia

Prosaptide Tx14(A) vs. CNS-Targeted Analog TX15-2: Differential Stability in the Brain Dictates Application Suitability

A comparative study of prosaptides for CNS applications revealed that Prosaptide Tx14(A) is rapidly degraded in the brain, limiting its utility for investigating central nervous system disorders [1]. In contrast, a second-generation analog, Prosaptide TX15-2, was engineered for and demonstrated increased stability in brain tissue [1]. While both peptides can cross the blood-brain barrier via a nonspecific mechanism [1], their differential stability profiles mean they are not interchangeable.

Peptide Stability CNS PNS Blood-Brain Barrier

Prosaptide Tx14(A) In Vivo Efficacy vs. Diabetic Controls: Prevention of Sensory Nerve Conduction Velocity Decline

In a streptozotocin-induced diabetic rat model, prolonged treatment with Prosaptide Tx14(A) prevented the progressive decline in large sensory fiber conduction velocity in the sciatic nerve, a hallmark of diabetic neuropathy [1]. This neuroprotective effect was observed in comparison to untreated diabetic controls, which exhibited a significant decline in nerve function [1].

Diabetic Neuropathy Nerve Conduction Velocity Neuroprotection In Vivo Model

Prosaptide Tx14(A) vs. Untreated Controls: Prevention of Paclitaxel-Induced Neurotoxicity Without Compromising Chemotherapy

In a study of paclitaxel-induced neurotoxicity, treatment with the 14-mer prosaptide TX14(A) was found to prevent the neurotoxic effects of the chemotherapeutic agent both in vitro and in vivo [1]. Crucially, this study also demonstrated that TX14(A) did not diminish the cytotoxicity of paclitaxel against breast cancer cells in vitro, suggesting it does not interfere with the drug's primary anti-tumor activity [1].

Chemotherapy-Induced Neuropathy Neuroprotection Paclitaxel In Vivo Model

Defined Application Scenarios for Prosaptide Tx14(A) Based on Comparative Evidence


Investigating Peripheral Neuropathic Pain Mechanisms

Prosaptide Tx14(A) is ideally suited for acute and chronic pain studies in models of peripheral nerve injury. The established dose-dependent reversal of thermal hyperalgesia in the rat PSL model at doses of 100-200 µg/kg provides a validated experimental protocol [1]. Researchers can confidently use this peptide to explore GPR37/GPR37L1-mediated analgesia and compare its efficacy to other analgesics.

Modeling Diabetic Peripheral Neuropathy (DPN)

Tx14(A) is a critical tool for DPN research, as it has been shown to prevent the decline in sensory nerve conduction velocity in STZ-induced diabetic rats [2]. Its ability to both prevent and reverse established nerve disorders makes it invaluable for studying disease progression and therapeutic intervention in diabetic neuropathy [3].

Developing Neuroprotective Adjuncts for Chemotherapy

The unique property of Tx14(A) to prevent paclitaxel-induced neurotoxicity without interfering with the chemotherapeutic's anti-tumor activity positions it as a leading candidate for research into adjunct therapies [4]. This allows for the investigation of neuroprotection strategies that do not compromise the primary goal of cancer treatment.

Establishing a Negative Control for Prosaptide Studies

Every experiment involving Tx14(A) should include a proper negative control. Researchers must procure the inactive, single-point mutant (Asn→Asp) prosaptide to confirm that any observed biological effect is sequence-specific and mediated by the active Tx14(A) peptide [5]. This is essential for the rigor and reproducibility of the research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prosaptide Tx14(A)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.